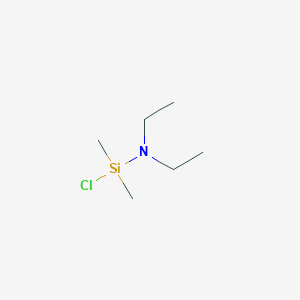

Chloro(diethylamino)dimethylsilane

CAS No.: 6026-02-4

Cat. No.: VC3793860

Molecular Formula: C6H16ClNSi

Molecular Weight: 165.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6026-02-4 |

|---|---|

| Molecular Formula | C6H16ClNSi |

| Molecular Weight | 165.73 g/mol |

| IUPAC Name | N-[chloro(dimethyl)silyl]-N-ethylethanamine |

| Standard InChI | InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3 |

| Standard InChI Key | ZIROUBWXASUXCS-UHFFFAOYSA-N |

| SMILES | CCN(CC)[Si](C)(C)Cl |

| Canonical SMILES | CCN(CC)[Si](C)(C)Cl |

Introduction

Structural and Molecular Characteristics

Chloro(diethylamino)dimethylsilane belongs to the class of aminochlorosilanes, which combine silicon-centered reactivity with amine functionalization. The IUPAC name, N-[chloro(dimethyl)silyl]-N-ethylethanamine, reflects its tetrahedral silicon center bonded to two methyl groups (), one chlorine atom (), and a diethylamino group () . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.74 g/mol | |

| Boiling Point | ~136.6°C (predicted) | |

| Density | 0.83 g/cm³ at 25°C | |

| Storage Conditions | Room temperature, inert gas |

The compound’s reactivity is governed by the electrophilic silicon center and the nucleophilic diethylamino group, making it a precursor for transsilylation and cross-coupling reactions .

Synthesis and Industrial Production

Transsilylation Reactions

A prominent synthesis route involves transsilylation between substituted (amino)dimethylhydrosilanes () and dimethyldichlorosilane () . This method, conducted at 70°C under reflux, yields chloro(diethylamino)dimethylsilane alongside recoverable intermediates (), which can be reduced back to hydrosilanes for reuse . For example, reaction of (diethylamino)methylphenylsilane with produces and , confirming a transsilylation mechanism over disproportionation .

Catalytic Cleavage of Disilanes

Patent literature describes the cleavage of chloro-methyl-disilanes (e.g., ) using catalysts such as hexamethylphosphoric triamide (HMPT) or alkylureas . At 90–160°C, these reactions yield trichloromethylsilane (), dichloromethylsilane (), and dichlorodimethylsilane () with minimal byproducts . This method is noted for high catalyst stability and cost efficiency .

Functionalization of Alkynylsilanes

Chloro(diethylamino)dimethylsilane is also synthesized via functionalization of alkynyldimethylmonosilanes. For instance, reacting with diethylamine produces the target compound alongside trimethylsilyl derivatives . Such routes are valued for modularity in producing tailored silanes for coordination chemistry .

Physicochemical Properties

Thermal Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 150°C. Its chlorine atom undergoes nucleophilic substitution with alcohols, amines, and water, while the diethylamino group participates in ligand-exchange reactions . Hydrolysis in aqueous media generates hydrochloric acid and silanols, necessitating anhydrous handling .

Spectroscopic Characterization

-

NMR: -NMR spectra show resonances for methyl groups ( 0.3–0.5 ppm), diethylamino protons ( 1.0–1.2 ppm for , 2.5–3.0 ppm for ) .

-

IR: Stretching vibrations at 1250 cm (Si–C), 750 cm (Si–Cl), and 2800 cm (C–H) .

Industrial and Laboratory Applications

Silylation Reagent in Gas Chromatography

Chloro(diethylamino)dimethylsilane derivatives are used to modify stationary phases in gas chromatography-electron capture detection (GC-ECD). For example, pretreatment with this compound enhances the sensitivity of halogenated analytes by forming volatile silyl ethers .

Precursor for Silicone Polymers

The compound serves as a crosslinking agent in polydimethylsiloxane (PDMS) synthesis. Reaction with diols or water generates Si–O–Si linkages, critical for elastomer properties .

Coordination Chemistry

In organometallic synthesis, the diethylamino group acts as a ligand for transition metals. Complexes with molybdenum and cobalt have been crystallographically characterized, demonstrating applications in catalysis .

Future Perspectives

Advances in catalytic transsilylation and green chemistry may enhance the sustainability of chloro(diethylamino)dimethylsilane production. Potential applications in photoresist materials and biomedical coatings warrant further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume